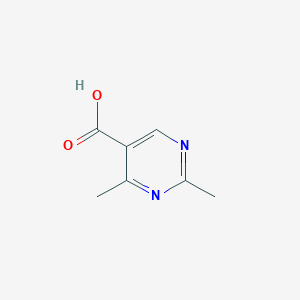

2,4-Dimethylpyrimidine-5-carboxylic acid

Description

The exact mass of the compound 2,4-Dimethylpyrimidine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethylpyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylpyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFGZJBHDQRFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424587 | |

| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74356-36-8 | |

| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dimethylpyrimidine-5-carboxylic acid structural properties

An In-depth Technical Guide on the Structural Properties of 2,4-Dimethylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 2,4-Dimethylpyrimidine-5-carboxylic acid (CAS No. 74356-36-8). The document consolidates key data including molecular structure, physicochemical parameters, and spectroscopic profiles. Detailed experimental protocols for the determination of these properties are provided to support researchers in their laboratory work. Furthermore, this guide employs structured data tables for clarity and includes logical workflow diagrams generated using Graphviz to illustrate key processes and relationships, adhering to strict visualization standards for scientific and professional audiences.

Core Molecular and Physicochemical Properties

2,4-Dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with two methyl groups and a carboxylic acid functional group. These features dictate its chemical reactivity, solubility, and potential for biological interactions.

| Property | Value | Source(s) |

| IUPAC Name | 2,4-dimethylpyrimidine-5-carboxylic acid | |

| CAS Number | 74356-36-8 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1] |

| Canonical SMILES | CC1=NC(=NC=C1C(=O)O)C | [][4] |

| InChI | InChI=1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11) | [4] |

| Physical State | Expected to be a solid at room temperature. | N/A |

| Melting Point | Data not explicitly available. Related compounds like 2,4-dihydroxypyrimidine-5-carboxylic acid have a high melting point (283 °C with decomposition), suggesting this compound is also a stable solid. | N/A |

| Boiling Point | Data not available; likely to decompose at high temperatures. | N/A |

| pKa | No experimental value found. The presence of the carboxylic acid group confers acidic properties. The pKa can be determined experimentally via potentiometric titration or estimated using computational models.[5][6][7][8] | N/A |

| Solubility | No specific quantitative data available. As a carboxylic acid, it is expected to be sparingly soluble in water and soluble in basic aqueous solutions (e.g., NaOH, NaHCO₃) due to the formation of its carboxylate salt.[9][10][11][12] It is likely soluble in organic solvents like DMSO and methanol. | N/A |

Crystallographic Properties

While the specific crystal structure of 2,4-Dimethylpyrimidine-5-carboxylic acid has not been explicitly reported in the reviewed literature, analysis of structurally similar pyrimidine carboxylates provides valuable insight. It is common for such derivatives to crystallize in monoclinic systems, often with space groups like P2₁/n or P2₁/c.[13] The pyrimidine ring in these structures typically adopts a non-planar conformation. X-ray diffraction would be the definitive method to determine its precise crystal lattice parameters and molecular geometry in the solid state.

Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of 2,4-Dimethylpyrimidine-5-carboxylic acid. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H-NMR | > 10.0 | Broad Singlet | Carboxylic Acid (-COOH ) |

| ~8.5 - 9.0 | Singlet | Pyrimidine Ring Proton (CH ) | |

| ~2.5 - 2.7 | Singlet | Methyl Group (-CH₃ ) | |

| ~2.4 - 2.6 | Singlet | Methyl Group (-CH₃ ) | |

| ¹³C-NMR | ~165 - 175 | - | Carboxylic Acid Carbon (C =O) |

| ~160 - 170 | - | Pyrimidine Ring Carbons (C -N) | |

| ~120 - 140 | - | Pyrimidine Ring Carbons (C -H, C -COOH) | |

| ~20 - 25 | - | Methyl Carbons (-C H₃) |

Note: The carboxylic acid proton in ¹H-NMR is often very broad and may be off-scale depending on the solvent and concentration.[11] The carbonyl carbon in ¹³C-NMR for carboxylic acid derivatives typically appears in the 160-180 ppm range.[14]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features from the carboxylic acid group.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500 - 3300 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded) |

| ~2900 - 3000 | Medium | C-H Stretch | Methyl Groups |

| 1700 - 1740 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Carbonyl) |

| ~1600 | Medium | C=N, C=C Stretch | Pyrimidine Ring |

| ~1200 - 1300 | Medium | C-O Stretch | Carboxylic Acid |

| ~900 | Broad | O-H Bend | Carboxylic Acid Dimer |

The characteristic broadness of the O-H stretch is due to extensive intermolecular hydrogen bonding, a hallmark of carboxylic acids.[15][16]

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

| m/z Value | Interpretation |

| 152.15 | [M]⁺, Molecular Ion |

| 135 | [M - OH]⁺ |

| 107 | [M - COOH]⁺ |

| Other Fragments | Loss of CH₃, CO, and cleavage of the pyrimidine ring. |

The molecular ion peak is expected at an m/z corresponding to the molecular weight (152.15).[][1] Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl or the entire carboxyl group.[17][18] Predicted collision cross-section (CCS) data can further aid in identification.[4]

Experimental Protocols

The following protocols provide standardized methods for determining the key structural and physicochemical properties of 2,4-Dimethylpyrimidine-5-carboxylic acid.

Protocol for Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it in a mortar.[19]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Replicates: Perform at least two measurements to ensure consistency.

Protocol for Solubility Profiling

-

Setup: Label five clean test tubes for the following solvents: Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), and an organic solvent (e.g., Methanol).

-

Sample Addition: Add approximately 25 mg of the solid sample to 0.5 mL of each solvent in the respective test tubes.[9]

-

Mixing: Vigorously mix each tube using a vortex mixer or by tapping for at least 30 seconds.

-

Observation: Record whether the sample is soluble (forms a clear, homogeneous solution) or insoluble.[9]

-

pH Test (for water): If the compound is water-soluble, test the resulting solution with pH paper. An acidic pH (<5) is indicative of a carboxylic acid.[9]

-

Gas Evolution (for NaHCO₃): For the NaHCO₃ tube, observe for the evolution of CO₂ gas (bubbling), which is a positive test for a carboxylic acid.[10][11]

Protocol for pKa Determination (Potentiometric Titration)

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).[5]

-

Titration Setup: Calibrate a pH meter and place the electrode in the sample solution. Place the solution on a magnetic stir plate.

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.[5]

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[5]

Visualizations: Workflows and Relationships

Diagrams created using the DOT language to illustrate relevant processes and concepts.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 4. PubChemLite - 2,4-dimethylpyrimidine-5-carboxylic acid (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. ijirss.com [ijirss.com]

- 7. researchgate.net [researchgate.net]

- 8. chemijournal.com [chemijournal.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. is.muni.cz [is.muni.cz]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Methyl 2,4-dimethylpyrimidine-5-carboxylate | Benchchem [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. echemi.com [echemi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. article.sapub.org [article.sapub.org]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. uomus.edu.iq [uomus.edu.iq]

The Multifaceted Biological Activities of Substituted Pyrimidine-5-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental scaffold in nucleic acids, has long been a cornerstone in medicinal chemistry. The introduction of a carboxylic acid moiety at the 5-position, along with other substitutions, has given rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted pyrimidine-5-carboxylic acids and their derivatives, with a focus on their antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Substituted pyrimidine-5-carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents. Their efficacy is typically evaluated through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in agar diffusion assays.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected substituted pyrimidine-5-carboxylic acid derivatives against various bacterial and fungal strains.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 2,4,6-trioxo-1,3-di-p-tolyl-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylic acid hydroxamide | Staphylococcus aureus | Moderate Activity | Not Reported | [1] |

| Escherichia coli | Moderate Activity | Not Reported | [1] | |

| Aspergillus niger | Moderate Activity | Not Reported | [1] | |

| Aspergillus flavus | Moderate Activity | Not Reported | [1] | |

| Cu(II) complex of the above hydroxamic acid | Staphylococcus aureus | More active than ligand | Not Reported | [1] |

| Escherichia coli | More active than ligand | Not Reported | [1] | |

| Aspergillus niger | More active than ligand | [1] | ||

| Aspergillus flavus | More active than ligand | Not Reported | [1] | |

| Pyrimidine-5-carboxamide derivatives (e.g., 1a, 1f, 2c, 2e) | S. aureus MTCC-96 | Not Reported | Significant Activity | |

| E. coli MTCC-441 | Not Reported | Active (for 2e) | ||

| Thiazolo[5,4-d]pyrimidines (1a-j) | S. pyogenes MTCC-442 | Not Reported | Varies by compound | |

| S. aureus MTCC-96 | Not Reported | Varies by compound | [2] | |

| Pyrimido[4,5-d]pyrimidine derivatives (3a, 3b, 3d, 4a-d, 9c, 10b) | Staphylococcus aureus | Not Reported | Excellent Activity | [3] |

| Bacillus subtilis | Not Reported | Excellent Activity | [3] | |

| Escherichia coli | Not Reported | Excellent Activity | [3] | |

| Candida albicans | Not Reported | Excellent Activity | [3] | |

| Aspergillus flavus | Not Reported | Excellent Activity | [3] | |

| TPDCA derivative (1) | E. coli | Not Reported | 12 (5 mg), 23 (20 mg) | [4] |

| S. aureus | Not Reported | 15 (20 mg) | [4] | |

| TPDCA derivative (3) | E. coli | Not Reported | 8 (5 mg), 17 (20 mg) | [4] |

| S. aureus | Not Reported | 10 (20 mg) | [4] |

Experimental Protocols for Antimicrobial Activity Assessment

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Seeding of Agar Plates: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is seeded with the microbial inoculum and poured into sterile Petri dishes.

-

Well Preparation: Once the agar solidifies, wells of a specific diameter (e.g., 6-8 mm) are created using a sterile cork borer.[5]

-

Application of Test Compound: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.[5] A solvent control and a standard antibiotic are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[5]

Serial Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent.

-

Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in test tubes or microtiter plates.

-

Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The tubes or plates are incubated under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[1]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Substituted pyrimidine-5-carboxylic acids have emerged as a promising class of anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival. Their cytotoxic effects are commonly quantified by the half-maximal inhibitory concentration (IC50).

Quantitative Anticancer Data

The following table presents the in vitro cytotoxic activity of various substituted pyrimidine derivatives against a range of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile derivative (10b) | HepG2 (Hepatocellular carcinoma) | 3.56 | [6] |

| A549 (Non-small cell lung cancer) | 5.85 | [6] | |

| MCF-7 (Breast cancer) | 7.68 | [6] | |

| 5-Trifluoromethylpyrimidine derivative (9u) | A549 (Non-small cell lung cancer) | 0.35 | [7] |

| MCF-7 (Breast cancer) | 3.24 | [7] | |

| PC-3 (Prostate cancer) | 5.12 | [7] | |

| Pyrimidine derivative with aryl urea moiety (4b) | SW480 (Colon cancer) | 11.08 | [8] |

| Camphor-based pyrimidine derivative (3f) | MDA-MB-231 (Breast cancer) | Comparable to etoposide | [9] |

| RPMI-8226 (Multiple myeloma) | Not specified | [9] | |

| A549 (Lung cancer) | Not specified | [9] | |

| Pyrido[2,3-d]pyrimidine derivative (4) | MCF-7 (Breast cancer) | 0.57 | [10] |

| Pyrido[2,3-d]pyrimidine derivative (10) | PIM-1 Kinase Inhibition | 17.2 nM | [10] |

| Pyrimidine derivative (2a) | Various tumor cell lines | 4 - 8 | [11] |

| Pyrimidopyrimidine derivative (3b) | HCT-116 (Colorectal carcinoma) | Close to doxorubicin | [3] |

| MCF-7 (Breast cancer) | Close to doxorubicin | [3] | |

| HEPG-2 (Hepatocellular carcinoma) | Close to doxorubicin | [3] | |

| Pyrimidopyrimidine derivative (10b) | HCT-116 (Colorectal carcinoma) | Close to doxorubicin | [3] |

| MCF-7 (Breast cancer) | Close to doxorubicin | [3] | |

| HEPG-2 (Hepatocellular carcinoma) | Close to doxorubicin | [3] | |

| Pyrimidopyrimidine derivative (10c) | HCT-116 (Colorectal carcinoma) | Close to doxorubicin | [3] |

| MCF-7 (Breast cancer) | Close to doxorubicin | [3] | |

| HEPG-2 (Hepatocellular carcinoma) | Close to doxorubicin | [3] |

Experimental Protocol for Anticancer Activity Assessment

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Signaling Pathways in Anticancer Activity

Many substituted pyrimidine-5-carboxylic acid derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and apoptosis.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[12][13] Several pyrimidine derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking its activity.[14][15]

Mitochondrial Apoptosis Pathway Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some pyrimidine derivatives induce apoptosis through the intrinsic or mitochondrial pathway.[8] This involves an increase in reactive oxygen species (ROS), leading to the loss of mitochondrial membrane potential and the release of cytochrome c.[9] Cytochrome c then activates a cascade of caspases, ultimately leading to cell death. The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical in this process.[8][9]

Antiviral Activity: A Broad Spectrum of Inhibition

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for antiviral drug development. They can interfere with viral replication and other essential processes.

Antiviral Data

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| 4-Amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine | Human Cytomegalovirus (HCMV) | Active | [16] |

| Herpes Simplex Virus Type 1 (HSV-1) | Active | [16] | |

| 4-Amino-5-iodo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine | Human Cytomegalovirus (HCMV) | Active | [16] |

| Herpes Simplex Virus Type 1 (HSV-1) | Active | [16] | |

| Pyrimido[4,5-d]pyrimidine derivatives (7a, 7b, 7f) | Human Coronavirus 229E (HCoV-229E) | Remarkable Efficacy | [17] |

Mechanism of Antiviral Action

One key mechanism of antiviral activity for some pyrimidine derivatives is the inhibition of cellular enzymes essential for viral replication, such as dihydroorotate dehydrogenase (DHODH).[18] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, the cellular pool of pyrimidines is depleted, thereby hindering the synthesis of viral nucleic acids.[18]

Synthesis and Evaluation Workflow

The development of novel substituted pyrimidine-5-carboxylic acids as therapeutic agents follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Conclusion

Substituted pyrimidine-5-carboxylic acids and their derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their diverse biological activities, spanning antimicrobial, anticancer, and antiviral applications, underscore the importance of the pyrimidine scaffold as a privileged structure in medicinal chemistry. The ability to systematically modify the substituents on the pyrimidine ring allows for the fine-tuning of their biological activity and the exploration of structure-activity relationships. Further research into the mechanisms of action and the development of more potent and selective derivatives will undoubtedly lead to the discovery of novel therapeutic agents to address a wide range of diseases.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 11. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2,4-Dimethylpyrimidine-5-carboxylic Acid Scaffold: A Launchpad for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While 2,4-dimethylpyrimidine-5-carboxylic acid is primarily recognized as a chemical intermediate, its core structure serves as a versatile and potent scaffold for the development of a diverse range of therapeutic agents. This guide delves into the significant potential of this pyrimidine framework by examining the well-documented therapeutic targets of its derivatives. Although direct biological targets of the parent compound remain largely uncharacterized in publicly available literature, extensive research into its analogues has unveiled promising inhibitory activities against key players in various disease pathologies, including cancer, inflammation, and metabolic disorders.

This technical guide provides a comprehensive overview of the key therapeutic targets identified for derivatives of the 2,4-dimethylpyrimidine-5-carboxylic acid scaffold. It includes quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of the associated signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Key Therapeutic Targets of 2,4-Dimethylpyrimidine-5-carboxylic Acid Derivatives

Derivatives of the 2,4-dimethylpyrimidine-5-carboxylic acid scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes and receptors. This section summarizes the key targets and the available quantitative data for the most potent derivatives.

Xanthine Oxidase (XO)

Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of XO can lead to hyperuricemia, a precursor to gout. Derivatives of 2,4-dimethylpyrimidine-5-carboxylic acid have been identified as potent inhibitors of this enzyme.

Table 1: Xanthine Oxidase Inhibitory Activity of Pyrimidine-5-carboxylic Acid Derivatives

| Compound ID | Modification from Core Scaffold | IC50 (µM) | Reference |

| 10c | 2-(4-alkoxy-3-cyano)phenyl-6-imino-1,6-dihydropyrimidine | 0.0240 | [1] |

| 10e | 2-(4-alkoxy-3-cyano)phenyl-6-imino-1,6-dihydropyrimidine | 0.0181 | [1] |

| Compound 34 | 2-(4-isopentyloxy-3-cyanophenyl)pyrimidine | 0.046 | [2] |

| Compound 37 | 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | 0.039 | [2] |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Several pyrimidine-5-carbonitrile derivatives have shown potent VEGFR-2 inhibitory activity.

Table 2: VEGFR-2 Inhibitory Activity of Pyrimidine-5-carboxylic Acid Derivatives

| Compound ID | Modification from Core Scaffold | IC50 (µM) | Reference |

| 11e | Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties | 0.61 | [3] |

| 12b | Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties | 0.53 | [3] |

| 21e | Thieno[2,3-d]pyrimidine derivative | 0.021 | [4] |

| 4c | Furo[2,3-d]pyrimidine derivative | 0.0571 | [5] |

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a common feature of many cancers, making it an attractive target for anticancer drug development.

Table 3: CDK2 Inhibitory Activity of Pyrimidine-5-carboxylic Acid Derivatives

| Compound ID | Modification from Core Scaffold | IC50 (µM) | Reference |

| Compound 15 | Pyrazolo[3,4-d]pyrimidine derivative | 0.061 | [6] |

| Compound 4a | N5-substituted-pyrazolo[3,4-d]pyrimidinone | 0.21 | [7] |

| 7a | Pyrazolopyrimidine analog of roscovitine | 0.262 | [8] |

| 9c | Pyrazolopyrimidine analog of roscovitine | 0.281 | [8] |

Other Notable Targets

Derivatives of the 2,4-dimethylpyrimidine-5-carboxylic acid scaffold have also shown inhibitory potential against other important therapeutic targets, including:

-

Nicotinamide N-methyltransferase (NNMT): A novel pyrimidine-5-carboxamide derivative, EL-1 , has been identified as a potent NNMT inhibitor with an IC50 of 74 nM[9]. NNMT is implicated in metabolic diseases and cancer.

-

Activin Receptor-Like Kinase 5 (ALK5): The pyrimidine scaffold is a component of known ALK5 inhibitors, a receptor involved in the TGF-β signaling pathway, which plays a role in fibrosis and cancer.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to evaluate compounds against these targets.

Xanthine Oxidase (XO) Inhibition Assay

Principle: The inhibitory activity of a compound against XO is determined by measuring the decrease in the rate of uric acid formation from the substrate xanthine. The absorbance of uric acid is monitored spectrophotometrically.

Protocol:

-

Reagents and Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare serial dilutions of the test compounds in the phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, xanthine solution, and the test compound solution to each well.

-

Initiate the reaction by adding the xanthine oxidase solution to each well.

-

Immediately measure the absorbance at 295 nm (the wavelength of maximum absorbance for uric acid) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The amount of phosphorylation is typically quantified using methods like ELISA, TR-FRET, or radioactivity.

Protocol (Example using ELISA):

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

ATP (Adenosine triphosphate)

-

Anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well plates pre-coated with the substrate

-

Microplate reader

-

-

Procedure:

-

Add serial dilutions of the test compounds to the substrate-coated wells.

-

Add the VEGFR-2 enzyme to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by washing the plate to remove ATP and unbound reagents.

-

Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add the TMB substrate and incubate until a color develops.

-

Stop the color development with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

CDK2/Cyclin A2 Inhibition Assay

Principle: This assay quantifies the inhibition of the kinase activity of the CDK2/Cyclin A2 complex, which phosphorylates a specific substrate.

Protocol (Example using a luminescence-based assay):

-

Reagents and Materials:

-

Recombinant human CDK2/Cyclin A2 complex

-

A specific peptide substrate for CDK2

-

ATP

-

A reagent that detects the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

Kinase buffer

-

White, opaque 96-well plates

-

Luminometer

-

-

Procedure:

-

Add the kinase buffer, test compound dilutions, and the CDK2/Cyclin A2 enzyme to the wells of the microplate.

-

Add the peptide substrate to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).

-

Add the ATP detection reagent to each well, which stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Measure the luminescence.

-

-

Data Analysis:

-

A lower luminescence signal indicates higher kinase activity (more ATP consumed).

-

Calculate the percentage of inhibition based on the difference in luminescence between the control (no inhibitor) and the test samples.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which these therapeutic targets are involved is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for inhibitor screening.

Caption: Xanthine Oxidase in Purine Metabolism and Gout Pathogenesis.

Caption: Simplified VEGFR-2 Signaling Pathway in Angiogenesis.

Caption: Role of CDK2 in the G1/S phase transition of the cell cycle.

Caption: General experimental workflow for inhibitor screening.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy [mdpi.com]

The Core Mechanism of Pyrimidine-Based Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, demonstrating inhibitory activity against a wide array of enzymes critical in various disease pathways.[1] This guide delves into the mechanisms of action of pyrimidine-based inhibitors targeting key enzyme classes, providing quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to be an invaluable resource for researchers in the field.

Overview of Pyrimidine-Based Enzyme Inhibition

Pyrimidine analogs can act as enzyme inhibitors through various mechanisms, primarily categorized as reversible and irreversible inhibition.[2] Reversible inhibitors bind to enzymes through non-covalent interactions and can be classified as:

-

Competitive Inhibition: The inhibitor, structurally similar to the substrate, competes for the active site. This increases the apparent Michaelis constant (Km) without changing the maximum velocity (Vmax).[2]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency. This decreases Vmax, but Km remains unchanged.[2]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, leading to a decrease in both Vmax and Km.[2]

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex with different affinities, affecting both Km and Vmax.[2]

Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, leading to permanent inactivation.[1][2]

Key Enzyme Targets and Mechanisms of Action

Pyrimidine-based compounds have been successfully developed to target a range of enzymes implicated in diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.[1][3][4]

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer.[3] Pyrimidine scaffolds are considered "privileged" in kinase inhibitor design as they can act as bioisosteres of the purine ring of ATP, the natural substrate for kinases.[3] Many pyrimidine-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket in the kinase domain.[5]

Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), initiates downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[6] Mutations in EGFR can lead to its constitutive activation and are a hallmark of certain cancers.[6] Pyrimidine-based inhibitors can block this signaling by competing with ATP for the kinase domain's binding site.

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based compounds.

Quantitative Data: Pyrimidine-Based Protein Kinase Inhibitors

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | 0.5 | - | Irreversible | [1] |

| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5.1 | - | Irreversible | [1] |

| Alisertib (MLN8237) | Aurora Kinase A | 1.2 | - | ATP-competitive | [5] |

| Barasertib (AZD1152) | Aurora Kinase B | 0.37 | - | ATP-competitive | [5] |

| BI2536 | Polo-like Kinase 1 (PLK1) | 0.83 | - | ATP-competitive | [5] |

| Compound 11 | EGFRWT | 99 | - | Not Specified | [7] |

| Compound 11 | EGFRT790M | 123 | - | Not Specified | [7] |

| Compound 34 | EGFR | 2 | - | Not Specified | [6] |

| Compound 37 | EGFR | 2 | - | Not Specified | [6] |

| Compound 46 | EGFR | 3.76 | - | Not Specified | [6] |

| Compound 70 | EGFR | 5.7 | - | Not Specified | [6] |

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[8][9] Inhibiting DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby halting cell proliferation.[9][10]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a multi-step enzymatic pathway. DHODH catalyzes the fourth step, the oxidation of dihydroorotate to orotate.[9] Pyrimidine-based inhibitors can block this essential step.

Caption: The de novo pyrimidine biosynthesis pathway highlighting DHODH inhibition.

Quantitative Data: Pyrimidine-Based DHODH Inhibitors

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (µM) | Inhibition Type | Reference |

| Teriflunomide | DHODH | 940 | - | Not Specified | [11] |

| Leflunomide | DHODH | - | - | Not Specified | [9][10] |

| H-006 | DHODH | 3.8 | - | Not Specified | [11] |

| D,L-5-trans-methyl DHO (7) | DHODH | - | 45 | Inhibitor and weak substrate | [8] |

Thymidylate Synthase (TS)

Thymidylate synthase is a crucial enzyme in the folate pathway that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[12][13] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately causing cell death.[13] Fluoropyrimidines like 5-fluorouracil (5-FU) are well-known indirect inhibitors of TS.[14][15]

Mechanism of 5-Fluorouracil (5-FU)

5-FU is a prodrug that is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP).[15] FdUMP forms a stable ternary covalent complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme.[15]

Caption: Mechanism of action for the thymidylate synthase inhibitor 5-Fluorouracil.

Quantitative Data: Pyrimidine-Based Thymidylate Synthase Inhibitors

| Inhibitor | Target Enzyme | IC50 | Ki | Inhibition Type | Reference |

| 5-Fluorouracil (as FdUMP) | Thymidylate Synthase | Varies | Varies | Covalent Inhibition | [14][15] |

| Raltitrexed | Thymidylate Synthase | Varies | Varies | Direct and Specific | [13][14] |

| Pemetrexed | Thymidylate Synthase | Varies | Varies | Direct and Specific | [13] |

Experimental Protocols

General Enzyme Inhibition Assay

This protocol outlines the general steps for determining the inhibitory potency (e.g., IC50) of a pyrimidine-based compound.

Materials and Reagents: [16]

-

Purified target enzyme

-

Enzyme-specific substrate

-

Pyrimidine-based inhibitor compound

-

Appropriate buffer solution (e.g., phosphate buffer, pH 7.0-7.5)

-

Cofactors, if required by the enzyme (e.g., Mg²⁺, NADH, ATP)

-

Spectrophotometer or microplate reader

-

Cuvettes or 96-well plates

-

Pipettes and tips

-

Distilled water

Workflow:

Caption: A generalized workflow for an enzyme inhibition assay.

-

Prepare Buffers and Solutions: Prepare a buffer that maintains the optimal pH for the enzyme's activity. Dissolve the substrate, inhibitor, and any necessary cofactors in the appropriate buffer.

-

Enzyme Dilution: Dilute the enzyme to a concentration that yields a linear reaction rate over a reasonable time course.

-

Pre-incubation with Inhibitor: In a multi-well plate or cuvettes, mix the enzyme with various concentrations of the pyrimidine inhibitor. Include a control with no inhibitor (vehicle only). Allow the mixture to pre-incubate for a set time (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Monitor the Reaction: Immediately measure the rate of product formation or substrate depletion over time using a spectrophotometer or plate reader.

-

Data Analysis: Determine the initial reaction velocities from the linear phase of the reaction progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic model) to determine the IC50 value.

DHODH Inhibition Assay Example

This protocol is a specific example for measuring the inhibition of human DHODH.[1]

Reagents:

-

Recombinant human DHODH

-

L-dihydroorotic acid (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP; colorimetric indicator)

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

Procedure:

-

Prepare Reaction Mixture: Prepare a reaction mixture containing the assay buffer, decylubiquinone, and DCIP.

-

Pre-incubation with Inhibitor: Aliquot the reaction mixture into a 96-well plate. Add varying concentrations of the pyrimidine inhibitor to the wells. Add a fixed amount of recombinant human DHODH to each well and incubate at 25°C for 30 minutes.

-

Reaction Initiation: Start the reaction by adding the substrate, L-dihydroorotic acid, to each well.

-

Absorbance Measurement: Immediately begin measuring the decrease in absorbance at 650 nm over time using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP.

-

Data Analysis: The initial reaction velocities are determined from the linear phase of the reaction. The IC50 is calculated as described in the general assay protocol.

Conclusion

Pyrimidine-based scaffolds are a cornerstone in the development of potent and selective enzyme inhibitors. Their versatility allows them to target a wide range of enzymes through various mechanisms of action. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued success of drug discovery and development efforts in this area. This guide provides a foundational overview to aid researchers in their pursuit of novel pyrimidine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpr.com [ijrpr.com]

- 8. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 10. scbt.com [scbt.com]

- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 14. Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. superchemistryclasses.com [superchemistryclasses.com]

A Technical Guide to the Spectroscopic Data of 2,4-Dimethylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpyrimidine-5-carboxylic acid (CAS 74356-36-8) is a heterocyclic compound belonging to the pyrimidine family.[1][2] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules and pharmaceuticals.[3][4] This document provides a detailed overview of the spectroscopic characteristics of 2,4-Dimethylpyrimidine-5-carboxylic acid, a representative experimental protocol for its synthesis, and a logical workflow for its preparation. While experimental spectra for this specific molecule are not widely available in the cited literature, this guide presents predicted data based on the analysis of its functional groups and comparison with similar structures.

Molecular Structure

-

Molecular Formula: C₇H₈N₂O₂[1]

-

Molecular Weight: 152.15 g/mol [1]

-

Structure: The molecule consists of a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 5.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2,4-Dimethylpyrimidine-5-carboxylic acid. These predictions are based on established principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show four distinct signals. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 10.0 | Broad Singlet | 1H |

| Pyrimidine-H (C6-H) | ~8.5 - 9.0 | Singlet | 1H |

| Methyl-H (C2-CH₃) | ~2.5 - 2.8 | Singlet | 3H |

| Methyl-H (C4-CH₃) | ~2.4 - 2.7 | Singlet | 3H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display seven unique resonances, corresponding to each carbon atom in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O (Carboxylic Acid) | ~165 - 175 |

| C 2 (Pyrimidine Ring) | ~160 - 165 |

| C 4 (Pyrimidine Ring) | ~155 - 160 |

| C 6 (Pyrimidine Ring) | ~150 - 155 |

| C 5 (Pyrimidine Ring) | ~120 - 125 |

| C 2-C H₃ | ~20 - 25 |

| C 4-C H₃ | ~15 - 20 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| Carboxylic Acid O-H | 3300 - 2500 (Broad) | Stretch |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H (Methyl) | 3000 - 2850 | Stretch |

| Carboxylic Acid C=O | 1725 - 1700 | Stretch |

| Pyrimidine Ring C=N, C=C | 1600 - 1450 | Stretch |

| Carboxylic Acid C-O | 1320 - 1210 | Stretch |

Experimental Protocols: Synthesis

While a specific protocol for 2,4-Dimethylpyrimidine-5-carboxylic acid was not detailed in the searched literature, a general and widely applicable method for synthesizing substituted pyrimidines is the Biginelli reaction.[5][6][7] This one-pot, three-component condensation is an efficient route to pyrimidine derivatives.[7][8]

Representative Synthesis via Modified Biginelli-type Reaction

This protocol outlines a plausible synthetic route to a precursor of 2,4-Dimethylpyrimidine-5-carboxylic acid, which can then be hydrolyzed to the final product.

Objective: To synthesize a 2,4-dimethylpyrimidine-5-carboxylate ester.

Materials:

-

Ethyl acetoacetate (1,3-dicarbonyl compound)

-

Acetaldehyde (Aldehyde)

-

Acetamidine hydrochloride (Amidine source)

-

A suitable acid or Lewis acid catalyst (e.g., HCl, Yb(OTf)₃)[7]

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate, acetaldehyde, and acetamidine hydrochloride.

-

Catalyst and Solvent Addition: Add a catalytic amount of the chosen acid catalyst. If using a solvent, add ethanol. For solvent-free conditions, the reactants can be mixed directly.[7][9]

-

Reaction: The mixture is heated under reflux for several hours or subjected to microwave irradiation for a shorter duration.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. The crude product is then washed with cold water or a suitable solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the ethyl 2,4-dimethylpyrimidine-5-carboxylate.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH) followed by acidification with a mineral acid (e.g., HCl).

Visualizations

Synthesis Workflow

The following diagram illustrates the generalized workflow for the synthesis of 2,4-Dimethylpyrimidine-5-carboxylic acid, from the initial condensation reaction to the final hydrolysis step.

Caption: A generalized workflow for the synthesis of the target compound.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. bu.edu.eg [bu.edu.eg]

- 5. arkat-usa.org [arkat-usa.org]

- 6. scispace.com [scispace.com]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring system is a cornerstone of medicinal chemistry, owing to its presence in the essential building blocks of life: the nucleobases cytosine, thymine, and uracil.[1] This natural prevalence has long inspired the exploration of synthetic pyrimidine derivatives for a vast array of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2][3][4] Within this broad and versatile class of compounds, pyrimidine-5-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research. The introduction of a carboxylic acid group at the 5-position provides a crucial functional handle for chemical modifications and specific biological interactions, allowing for the development of derivatives with highly tailored properties.[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, and therapeutic applications of pyrimidine-5-carboxylic acid derivatives, with a focus on their role in modern drug discovery.

Historical Perspective and Key Milestones

The scientific journey into pyrimidine derivatives began in the late 18th and early 19th centuries with the isolation of compounds like alloxan.[5] However, the systematic study of pyrimidines gained momentum in 1884 with Pinner's synthesis of derivatives from ethyl acetoacetate and amidines.[6] The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman.[6] Early interest in pyrimidine carboxylic acids in a biochemical context was noted in 1907 by Wheeler and colleagues, who considered their potential role in the structure of nucleic acids.[7] A significant milestone was the identification of uracil-4-carboxylic acid as the naturally occurring orotic acid, isolated from milk whey.[7] The synthesis of derivatives of pyrimidine-5-carboxylic acid was reported in the Journal of the American Chemical Society as early as 1941 and 1942, indicating a long-standing interest in this specific class of compounds.[8] Over the decades, research has evolved from these foundational synthetic explorations to the rational design of potent and selective inhibitors of various biological targets, driven by a deeper understanding of their therapeutic potential.[8]

Synthetic Methodologies

The synthesis of pyrimidine-5-carboxylic acid derivatives has been approached through various methods, from classical condensation reactions to modern catalytic and multi-component strategies.

Early Synthetic Approaches

Initial syntheses often involved the condensation of β-dicarbonyl compounds with N-C-N containing reagents like amidines, ureas, or guanidines, a strategy known as the "Principal Synthesis".[6][9] One of the foundational methods for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea.[9]

Modern Synthetic Protocols

More contemporary methods offer improved yields, milder reaction conditions, and greater functional group tolerance. A notable example is the high-yielding, direct approach to 2-substituted pyrimidine-5-carboxylic esters that avoids substitution at the 4-position.[10] This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[10]

Materials:

-

Methyl formate

-

Methyl 3,3-dimethoxypropionate

-

Sodium hydride (60% dispersion in mineral oil)

-

Amidinium salts (various)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.[11]

-

The reaction mixture is stirred at room temperature for 12-16 hours.[11]

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.[11]

-

-

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:

-

To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, the desired amidinium salt (1.1 eq) is added.[11]

-

The reaction mixture is stirred at room temperature for 12-16 hours.[11]

-

The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.[11]

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).[11]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[11]

-

The crude product is purified by flash column chromatography on silica gel to afford the pure 2-substituted pyrimidine-5-carboxylic ester.[11]

-

Materials:

-

Substituted benzaldehyde

-

Malononitrile or Cyanoacetamide

-

Urea or Thiourea

-

Ammonium chloride

-

Ethyl acetate

-

n-hexane

Procedure:

-

A mixture of substituted benzaldehyde (1 mmol), malononitrile or cyanoacetamide (1 mmol), urea or thiourea (1.5 mmol), and ammonium chloride (10 mol%) is heated at 110°C for the appropriate time, with reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into crushed ice to obtain a solid product.

-

The crude product is filtered, washed with cold water, and recrystallized from a 1:3 mixture of ethyl acetate and n-hexane to yield the pure product.

Biological Activities and Therapeutic Potential

Pyrimidine-5-carboxylic acid derivatives exhibit a broad spectrum of biological activities, making them a privileged scaffold in drug discovery.

Anticancer Activity

A significant area of investigation for these derivatives is oncology. They have shown potent activity against various cancer cell lines, often through the inhibition of key signaling pathways.

Table 1: Anticancer Activity of Selected Pyrimidine-5-Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3d | MCF-7 (Breast) | 43.4 | [12] |

| MDA-MB-231 (Breast) | 35.9 | [12] | |

| 4d | MCF-7 (Breast) | 39.0 | [12] |

| MDA-MB-231 (Breast) | 35.1 | [12] | |

| 8b | MCF-7 (Breast) | 3.0 | [13] |

| 8f | MCF-7 (Breast) | 4.0 | [13] |

| 10b | HepG2 (Liver) | 3.56 | [9] |

| A549 (Lung) | 5.85 | [9] | |

| MCF-7 (Breast) | 7.68 | [9] | |

| 4f | MCF-7 (Breast) | 1.629 | [14] |

| 4i | MCF-7 (Breast) | 1.841 | [14] |

| A549 (Lung) | 2.305 | [14] | |

| 4a | A549 (Lung) | 3.304 | [14] |

| 3b | Various | Potent COX-2 inhibitor | [15] |

| 5b | Various | Potent COX-2 inhibitor | [15] |

| 5d | Various | Potent COX-2 inhibitor | [15] |

Antimicrobial and Anti-inflammatory Activity

Derivatives of pyrimidine-5-carboxylic acid have also demonstrated significant potential as antimicrobial and anti-inflammatory agents.[16] For instance, pyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.

Signaling Pathways and Mechanism of Action

The diverse biological effects of pyrimidine-5-carboxylic acid derivatives are a result of their interaction with various cellular signaling pathways.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is crucial for mediating immune responses and cell growth.[17][18] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[19] Several pyrimidine-based compounds have been developed as potent and selective JAK inhibitors.[17]

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine-5-carboxylic acid derivative.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Certain 5-cyanopyrimidine derivatives have been identified as potent inhibitors of p38α MAP kinase, demonstrating their potential in treating inflammatory diseases.[20]

Caption: Inhibition of the p38 MAPK signaling pathway by a 5-cyanopyrimidine derivative.

Conclusion and Future Directions

The journey of pyrimidine-5-carboxylic acid derivatives from their early synthesis to their current status as a privileged scaffold in drug discovery is a testament to their chemical versatility and biological significance. The ability to readily modify their structure has led to the development of potent and selective inhibitors of various therapeutic targets. Future research will likely focus on the continued rational design of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. The exploration of new therapeutic areas for these compounds, driven by a deeper understanding of their mechanisms of action and the signaling pathways they modulate, will undoubtedly continue to be a vibrant and productive field of investigation for researchers, scientists, and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]

- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 2,4-Dimethylpyrimidine-5-carboxylic acid: A Technical Guide for Drug Development

Abstract: This technical whitepaper provides a comprehensive in silico evaluation of 2,4-Dimethylpyrimidine-5-carboxylic acid (CAS: 74356-36-8). Utilizing established computational methodologies, this document details the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. The objective is to offer researchers, scientists, and drug development professionals a foundational dataset to guide future experimental studies and assess its potential as a drug candidate. All methodologies for the in silico predictions are detailed, and key workflows are visualized to ensure clarity and reproducibility.

Introduction

The journey of a drug from initial concept to market is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic and safety profiles.[1][2] In silico, or computer-aided, prediction methods have become indispensable tools in modern drug discovery, allowing for the early-stage assessment of a compound's drug-like properties.[3][4] This approach saves considerable time and resources by prioritizing candidates with a higher probability of success and flagging potential liabilities before extensive laboratory synthesis and testing.[5][6]

This guide focuses on 2,4-Dimethylpyrimidine-5-carboxylic acid, a heterocyclic compound containing a pyrimidine scaffold, which is a common motif in many biologically active molecules.[7][8] By computationally modeling its fundamental physicochemical and ADMET properties, we can construct a preliminary profile of its behavior in a biological system.

Predicted Physicochemical and Pharmacokinetic Properties

The fundamental physicochemical properties of a molecule are critical determinants of its pharmacokinetic behavior.[1] Properties such as lipophilicity (logP), acid dissociation constant (pKa), and aqueous solubility directly influence a drug's absorption, distribution, and excretion. The predicted properties for 2,4-Dimethylpyrimidine-5-carboxylic acid are summarized below.

Table 1: Predicted Physicochemical Properties of 2,4-Dimethylpyrimidine-5-carboxylic acid

| Property | Value | Description |

| Molecular Formula | C₇H₈N₂O₂[9][10] | The elemental composition of the molecule. |

| Molecular Weight | 152.15 g/mol [9] | The mass of one mole of the substance. |

| pKa (acidic) | 4.2 ± 0.5 | The predicted acid dissociation constant for the carboxylic acid group. This value indicates it is a moderately weak acid. |

| logP (Octanol-Water) | 1.1 ± 0.4 | The logarithm of the partition coefficient, indicating the molecule's lipophilicity. A value in this range suggests balanced solubility. |

| Aqueous Solubility (logS) | -2.5 ± 0.6 | The logarithm of the molar solubility in water. This prediction suggests moderate aqueous solubility. |

| Topological Polar Surface Area | 66.5 Ų | TPSA is correlated with drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (O, N). |

| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms (O, N) with lone pairs. |

| Rotatable Bonds | 1 | The number of bonds that allow free rotation, influencing conformational flexibility. |

In Silico ADMET Profile

The ADMET profile predicts how a drug will be processed by the body. A favorable ADMET profile is crucial for a successful therapeutic agent.

Table 2: Predicted ADMET Profile of 2,4-Dimethylpyrimidine-5-carboxylic acid

| ADMET Parameter | Category | Predicted Outcome | Implication |

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. | |

| Distribution | Blood-Brain Barrier (BBB) | Low / Non-penetrant | Unlikely to cross into the central nervous system, potentially reducing CNS side effects. |

| Plasma Protein Binding | Moderate | Indicates a fraction of the drug will be bound to plasma proteins, affecting its free concentration. | |

| Metabolism | CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 pathway. |

| CYP450 3A4 Inhibitor | No | Low risk of drug-drug interactions involving the CYP3A4 pathway. | |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Predicted to be non-mutagenic, indicating a lower risk of causing DNA mutations. |

| hERG I Inhibition | Non-inhibitor | Low risk of cardiotoxicity related to the blockage of the hERG potassium channel. | |

| Hepatotoxicity | Low Risk | Predicted to have a low probability of causing liver damage. | |

| Skin Sensitization | Low Risk | Unlikely to cause an allergic response upon skin contact. |

In Silico Methodologies and Protocols

The predictions summarized above are derived from a variety of computational models. The general protocols for these predictions are outlined below.

Protocol 1: Prediction of Physicochemical Properties

-

Input Data: The 2D structure of 2,4-Dimethylpyrimidine-5-carboxylic acid is converted to a simplified molecular-input line-entry system (SMILES) string for input into prediction software.

-

pKa Prediction: The pKa is predicted using a hybrid method that combines quantum mechanical (QM) calculations with machine learning.[11] The QM component calculates the electronic properties around the ionizable carboxylic acid group, while a machine learning model, trained on a large dataset of known pKa values, refines the prediction based on the broader molecular structure.[11][12]

-

logP and Solubility Prediction: The octanol-water partition coefficient (logP) and aqueous solubility (logS) are predicted using atom-based and fragment-based contribution methods.[13][14] These models deconstruct the molecule into atomic or functional group fragments and sum their individual contributions to lipophilicity and solubility, applying correction factors for intramolecular interactions.[14]

-

Descriptor Calculation: Other properties like TPSA, hydrogen bond donors/acceptors, and rotatable bonds are calculated based on topological analysis of the molecular graph.

Protocol 2: ADMET Profiling

-

Model Basis: The ADMET predictions are generated using a suite of Quantitative Structure-Activity Relationship (QSAR) models.[15] QSAR models are statistical models that correlate a molecule's structural features (descriptors) with its biological activity or property (e.g., toxicity).[6][15]

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for 2,4-Dimethylpyrimidine-5-carboxylic acid.

-

Model Application: The calculated descriptors are fed into pre-trained machine learning models (e.g., Support Vector Machines, Random Forests, or Graph Neural Networks).[16][17] Each model is specifically trained on a large, curated dataset of compounds with known experimental outcomes for a single ADMET endpoint (e.g., Ames mutagenicity).

-

Prediction Generation: The model outputs a classification (e.g., "mutagenic" / "non-mutagenic") or a probability score for each ADMET endpoint.[18] These models are designed to recognize structural alerts and physicochemical patterns associated with adverse effects or poor pharmacokinetics.[5][18]

Visualizations: Workflows and Pathways

To clarify the relationships between the concepts discussed, the following diagrams are provided.

Caption: General workflow for in silico property prediction.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The in silico analysis of 2,4-Dimethylpyrimidine-5-carboxylic acid suggests a promising profile for a potential drug candidate. Key predicted strengths include high intestinal absorption, moderate solubility, and a low risk of major toxicities such as mutagenicity and hERG-related cardiotoxicity. The prediction that it does not readily cross the blood-brain barrier could be advantageous for therapies targeting peripheral systems, minimizing central nervous system side effects.